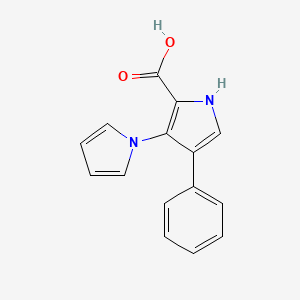

4'-phenyl-1'H-1,3'-bipyrrole-2'-carboxylic acid

Description

4'-Phenyl-1'H-1,3'-bipyrrole-2'-carboxylic acid is a heterocyclic compound featuring two interconnected pyrrole rings (bipyrrole) with a phenyl group at the 4' position and a carboxylic acid moiety at the 2' position. The carboxylic acid group contributes to its polarity and acidity, making it a candidate for pharmaceutical or material science applications .

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

4-phenyl-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)13-14(17-8-4-5-9-17)12(10-16-13)11-6-2-1-3-7-11/h1-10,16H,(H,18,19) |

InChI Key |

YYUZZKYLJUPARS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=C2N3C=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Phenyl-1’H-[1,3’]bipyrrolyl-2’-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of pyrrole derivatives with phenyl-substituted carboxylic acids under controlled conditions. The reaction often requires catalysts such as palladium or copper complexes to facilitate the formation of the bipyrrolyl core.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions: 4’-Phenyl-1’H-[1,3’]bipyrrolyl-2’-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylate derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated bipyrrolyl compounds.

Scientific Research Applications

4’-Phenyl-1’H-[1,3’]bipyrrolyl-2’-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development for targeting specific biological pathways.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4’-Phenyl-1’H-[1,3’]bipyrrolyl-2’-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- 4'-(4-Fluorophenyl)-1'H-[1,3'-Bipyrrole]-2'-Carboxylic Acid This analog replaces the phenyl group with a 4-fluorophenyl substituent. The electron-withdrawing fluorine atom increases the compound's overall polarity and may enhance its acidity compared to the non-fluorinated parent compound. Such modifications are often employed to improve metabolic stability in drug design .

- The formyl group introduces aldehyde functionality, which can participate in condensation reactions, unlike the inert phenyl group in the target compound. This structural difference may influence reactivity and solubility .

Heterocyclic Core Modifications

- [2,4'-Bipyridine]-3,3'-Dicarboxylic Acid Replacing the bipyrrole with bipyridine alters the electron density of the system. The dual carboxylic acid groups increase acidity and solubility compared to the single carboxylic acid in the target compound .

- 4-(Quinolin-2-yl)-1H-Pyrrole-3-Carboxylic Acid This hybrid structure combines pyrrole with quinoline, a larger aromatic system. The extended conjugation may improve fluorescence properties, while the quinoline moiety could enhance biological activity, such as antimicrobial effects, as seen in related compounds .

Pharmacologically Active Derivatives

- 2'-[(3,6-Dihydro-phenyl-1(2H)Pyridinyl)Alkylaminocarbonyl][1,1'-Biphenyl]-2-Carboxylic Acids These derivatives feature biphenyl-carboxylic acid backbones with pyridinyl or piperidinyl substituents. Such modifications are designed to optimize interactions with biological targets, such as enzymes or receptors. The alkylaminocarbonyl linker may improve membrane permeability compared to the rigid bipyrrole system .

- The target compound’s phenyl and carboxylic acid groups may similarly contribute to bioactivity, though direct evidence is lacking .

Data Table: Structural and Functional Comparison

Key Research Findings

- Biological Activity : Sulfonyl and aroyl groups in pyrrole derivatives correlate with antimicrobial efficacy, suggesting that the target compound’s phenyl-carboxylic acid system may be optimized for similar applications .

- Synthetic Flexibility : Regioselective cycloadditions and tosylmethyl isocyanide reactions (used in bipyrrole synthesis) enable precise functionalization, though scalability remains challenging .

Biological Activity

4'-phenyl-1'H-1,3'-bipyrrole-2'-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H12N2O

- Molecular Weight : 240.27 g/mol

- CAS Number : 950270-04-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may exert its effects through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act on certain receptors, influencing signaling pathways that are crucial for cellular responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

Recent investigations have explored the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : The compound causes G1 phase arrest in several cancer cell lines, leading to reduced proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 20 |

Antidiabetic Effects

The compound has also been evaluated for its antidiabetic properties. It demonstrated the ability to enhance glucose uptake in muscle cells and inhibit key enzymes involved in carbohydrate metabolism.

Case Studies

-

Study on Antimicrobial Activity :

A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various derivatives of bipyrrole compounds, including this compound. The results showed promising activity against multi-drug resistant strains, suggesting potential therapeutic applications in treating infections. -

Anticancer Mechanisms :

Research featured in Cancer Letters highlighted the mechanisms by which this compound induces apoptosis in breast cancer cells. The study demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering cell death pathways. -

Diabetes Management :

An investigation published in Diabetes Research and Clinical Practice assessed the effects of the compound on glucose metabolism in diabetic rats. The findings indicated a significant reduction in blood glucose levels post-treatment, supporting its role as a potential antidiabetic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.